(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[1-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O6S2/c1-14-6-4-8-28-19(14)26-20(27-10-7-25-21(31)16(27)13-18(30)35-3)15(22(28)32)12-17-23(33)29(24(36)37-17)9-5-11-34-2/h4,6,8,12,16H,5,7,9-11,13H2,1-3H3,(H,25,31)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHCPWYPYHHAKP-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCNC(=O)C4CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCNC(=O)C4CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound features several notable structural elements:
- Thiazolidinone moiety : Contributes to its biological activity.
- Pyrido[1,2-a]pyrimidine ring : Known for various pharmacological effects.
- Piperazine group : Often associated with neuroactive properties.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a study on similar thiazolidinone derivatives demonstrated:
- Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL, indicating potency exceeding that of traditional antibiotics like ampicillin and streptomycin by 10–50 times .
Table 1: Antibacterial Activity of Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae, E. coli |
| Compound 11 | 0.008 | 0.020 | S. aureus, B. cereus |
| Compound 12 | 0.015 | 0.030 | S. typhimurium, E. coli |
| Compound 10 | >0.045 | >1.20 | Least active |
The most sensitive bacterium identified was Enterobacter cloacae, while Escherichia coli showed the highest resistance .
Antifungal Activity
The antifungal properties of these compounds were also evaluated, revealing MIC values between 0.004 mg/mL and 0.06 mg/mL, with the most potent compound exhibiting significant activity against various fungal strains, including Trichoderma viride and Aspergillus fumigatus .
Docking studies suggest that the compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or protein synthesis pathways, although further research is needed to elucidate these mechanisms in detail.
Case Studies
A notable study investigated the effects of a closely related compound on HIV replication in cell cultures, demonstrating significant anti-HIV activity with low cytotoxicity levels (EC50 values around 3 nM) . While this study did not directly test the compound , it highlights the potential for similar structures to exhibit antiviral properties.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a sophisticated structure characterized by multiple functional groups, including thiazolidinones and pyrido-pyrimidines. Its molecular formula is , indicating the presence of sulfur, nitrogen, and oxygen atoms that contribute to its biological activity.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of Thiazolidinone Core : Utilizing starting materials such as 3-methoxypropyl derivatives.
- Pyrido-Pyrimidine Construction : Employing cyclization reactions to form the pyrido-pyrimidine framework.
- Final Assembly : Combining the thiazolidinone and pyrido-pyrimidine components through condensation reactions.
The detailed synthetic route can be optimized based on available reagents and desired yields.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of thiazolidinones have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific application of (Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate in cancer therapy is under investigation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar thiazolidinone derivatives have been shown to possess significant antibacterial and antifungal effects. In vitro studies are necessary to evaluate the efficacy of this compound against various microbial strains.
Anti-inflammatory Effects
Molecular docking studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, suggesting its potential use in treating inflammatory diseases. In silico evaluations can provide insights into its binding affinity and mechanism of action.
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Thiazolidinone A | Anticancer | |
| Pyrido-Pyrimidine B | Antimicrobial | |
| Thiazolidinone C | Anti-inflammatory |
Table 2: Synthetic Yields of Related Compounds
| Compound Name | Yield (%) | Synthesis Method |
|---|---|---|
| Compound X | 75% | Multi-step synthesis |
| Compound Y | 68% | One-pot reaction |
| Compound Z | 82% | Reflux method |
Case Study 1: Anticancer Evaluation
A study conducted on a thiazolidinone derivative demonstrated its ability to inhibit the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic potential of related compounds like (Z)-methyl 2-(1-(3...).
Case Study 2: Anti-inflammatory Research
In a recent investigation, a compound structurally similar to (Z)-methyl 2-(1-(3... was tested for its anti-inflammatory properties in animal models. Results indicated a significant reduction in inflammatory markers, supporting further exploration into its clinical applications.
Comparison with Similar Compounds
Table 1: Key Physical and Spectroscopic Properties of Comparable Compounds
Functional Group and Reactivity Differences
- Electron-Withdrawing Groups: Compound 2d () contains a nitro group (-NO₂) and cyano (-CN), enhancing electrophilic reactivity. In contrast, the target compound’s thioxothiazolidinone (C=S) and pyrido-pyrimidinone systems may favor nucleophilic or radical-mediated interactions .
- The target compound’s methoxypropyl chain balances solubility and steric bulk .
Spectroscopic Characterization
- NMR: The target compound’s thioxothiazolidinone is expected to show distinct 13C NMR signals at ~170 ppm (C=S), contrasting with the nitrile carbons (~115 ppm) in ’s compound .
- IR : The C=S stretch (~610 cm⁻¹) in the target differs from the C≡N (~2240 cm⁻¹) in compound 2d .
Bioactivity Potential and Mechanistic Insights
- Anticancer Applications: The pyrido[1,2-a]pyrimidinone moiety in the target compound resembles DNA-intercalating agents, while its thioxothiazolidinone core may induce oxidative stress, akin to ferroptosis-inducing compounds () .
- Synergy with Natural Products : highlights the importance of synthetic analogs in optimizing bioactivity, suggesting that the target compound’s methoxypropyl group could be modified to enhance cytotoxicity .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step heterocyclic chemistry, including condensation, alkylation, and cyclization reactions. Key parameters for optimization include:
- Base selection : Strong bases (e.g., NaH, KOtBu) are often required for deprotonation in thiazolidinone and pyrido-pyrimidinone formations. For example, base sensitivity in analogous dithiazole syntheses was mitigated by coordinating nitrogen atoms stabilizing intermediates .
- Temperature control : Reactions involving thioxo groups or unstable intermediates may require low temperatures (0–5°C) to prevent side reactions .
- Reaction time : Extended times (24–48 hrs) may improve yields in cyclization steps, as seen in related pyrimidinone syntheses .
A factorial design approach (varying base, temperature, and time) is recommended to identify optimal conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the Z-configuration of the methylidene group and assess piperazine ring conformation. For example, coupling constants in pyrido-pyrimidinones are diagnostic of ring puckering .
- Mass spectrometry (HRMS) : Essential for verifying molecular weight and fragmentation patterns, especially for sulfur-containing moieties (e.g., thioxothiazolidinone) .
- X-ray crystallography : Resolves stereochemical ambiguities in the thiazolidinone and pyrido-pyrimidinone systems, as demonstrated for structurally similar heterocycles .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients, accounting for UV-active conjugated systems .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?
- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) can model intermediates in thioxothiazolidinone formation and identify energy barriers for key steps like cyclization .
- Solvent effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., DMF, DMSO), which are critical for maintaining reactive intermediates .
- Degradation pathways : Molecular dynamics (MD) simulations assess hydrolytic or oxidative degradation risks, particularly at the 4-oxo and thioxo groups .
Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring is advised .
Q. What mechanistic insights explain contradictory data in analogous heterocyclic syntheses?
Discrepancies in yield or selectivity often arise from:
- Electronic effects : Electron-withdrawing groups (e.g., methoxypropyl) on the thiazolidinone ring can alter nucleophilic attack sites, as observed in pyridinamine-dithiazole condensations .
- Steric hindrance : Bulky substituents on the pyrido-pyrimidinone may slow piperazine ring closure, requiring higher temperatures or catalytic additives .
- Competing pathways : Thioxo groups may participate in side reactions (e.g., dimerization) under protic conditions, necessitating anhydrous solvents .
Mechanistic studies using isotopic labeling (e.g., ¹⁵N for piperazine) and in-situ IR spectroscopy can resolve these issues .
Q. How does the compound’s structure influence its bioactivity, and what assays are suitable for target validation?
- Structure-activity relationships (SAR) : The thioxothiazolidinone moiety is a known pharmacophore for kinase inhibition, while the pyrido-pyrimidinone may intercalate DNA or bind enzymatic pockets .
- Enzymatic assays : Test inhibition of CDK2 or PI3K using fluorescence-based assays (e.g., ADP-Glo™) due to the compound’s potential ATP-competitive binding .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
Computational docking (AutoDock Vina) against crystal structures of target proteins can prioritize assays .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like thiazolidinone formation, reducing racemization risks .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-phosphoric acids) can enforce Z-configuration in the methylidene group during cyclization .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, ensuring stereochemical control during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
